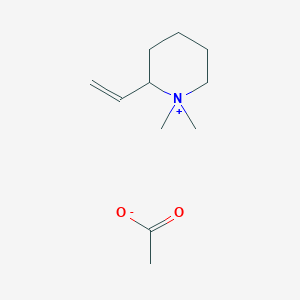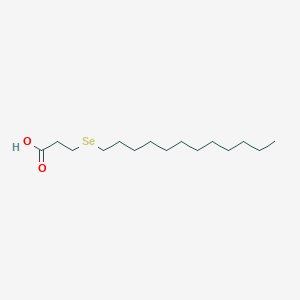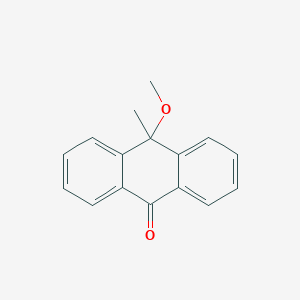
Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of two bromine atoms, a nitro group, and a phenoxy group attached to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate typically involves multi-step reactions. One common method includes the nitration of methyl benzoate followed by bromination and phenoxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bromine for bromination. The phenoxylation step involves the reaction of the brominated nitrobenzoate with phenol in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
化学反应分析
Types of Reactions: Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinones or other oxidized phenoxy derivatives.
科学研究应用
Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenoxy group can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activities or receptor functions.
相似化合物的比较
Bifenox: Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate, a herbicide with similar structural features but different halogen substituents.
2-(2’,4’-Dibromophenoxy)-3,5-dibromophenol: Another brominated phenoxy compound with potential antimicrobial properties.
Uniqueness: Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its combination of substituents makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
51282-61-2 |
|---|---|
分子式 |
C14H9Br2NO5 |
分子量 |
431.03 g/mol |
IUPAC 名称 |
methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C14H9Br2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3 |
InChI 键 |
QKEDWNUNCMWWTN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Br)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


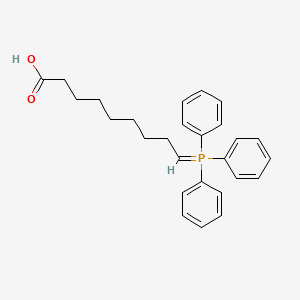
-](/img/structure/B14657079.png)
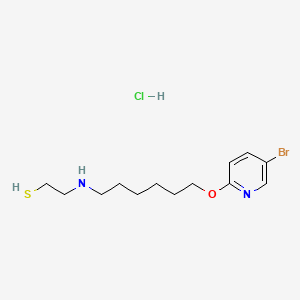
![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
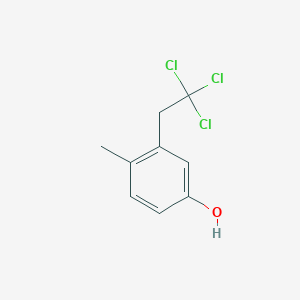
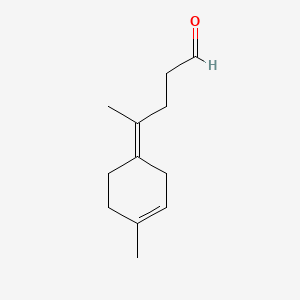
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
